molecular formula C13H11Cl2N3O2S B2784780 N'-((2,6-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide CAS No. 1820748-57-9

N'-((2,6-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide

Cat. No. B2784780
CAS RN: 1820748-57-9
M. Wt: 344.21
InChI Key: GYBDDWOJOWYJHQ-LZYBPNLTSA-N
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Description

The compound is a derivative of dichloropyridine, which is a type of pyridine, a basic heterocyclic organic compound . Pyridines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2,6-dichloropyridin-3-yl methanol and 2,6-dichloropyridin-3-yl morpholino methanone have been synthesized using organolithium reagents .


Chemical Reactions Analysis

The compound likely undergoes reactions similar to other dichloropyridine derivatives. For instance, nucleophilic substitution reactions are common in pyridine derivatives .

Scientific Research Applications

Anticancer Activity

The compound’s cytotoxicity against human cancer cell lines has been studied. Specifically, researchers have explored its effects on cell viability in HepG2 and MDA-MB-231 cells. Notably, one derivative, 2-(6-(4-chlorophenyl)imidazo [2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) , demonstrated promising inhibition against MDA-MB-231 cells (with an IC50 of 1.4 μM) compared to the reference drug sorafenib (IC50 = 5.2 μM). Additionally, it exhibited selectivity against MDA-MB-231 over HepG2 cells .

VEGFR Inhibition

Angiogenesis, the formation of new blood vessels, plays a crucial role in tumor growth and metastasis. Some derivatives of this compound have shown inhibitory activity against VEGFR2, a key receptor involved in angiogenesis. For instance, the compound 5l exhibited slightly higher inhibition on VEGFR2 than the reference compound (5a). This finding suggests its potential as a VEGFR inhibitor .

Antifungal Properties

Imidazo [2,1-b]thiazole scaffolds, to which this compound belongs, have demonstrated antifungal activity. While specific studies on this compound are limited, its structural features make it an interesting candidate for further exploration in antifungal drug development .

Antibacterial Potential

Although direct evidence is scarce, the imidazo [2,1-b]thiazole core has been associated with antibacterial properties. Researchers may investigate this compound’s antibacterial effects against specific bacterial strains .

CFTR-Selective Potentiators

Imidazo [2,1-b]thiazoles have also been explored as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators. Although not directly studied for this compound, its scaffold aligns with this area of interest .

Future Directions

The future directions for this compound would depend on its intended use. Pyridine derivatives are of interest in the development of new pharmaceuticals and agrochemicals due to their diverse biological activities .

properties

IUPAC Name

N-[(E)-(2,6-dichloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O2S/c1-9-2-5-11(6-3-9)21(19,20)18-16-8-10-4-7-12(14)17-13(10)15/h2-8,18H,1H3/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBDDWOJOWYJHQ-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(N=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-((2,6-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide

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